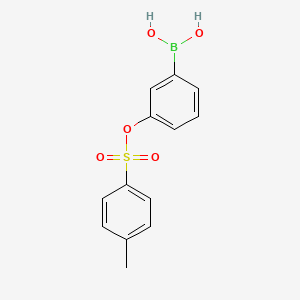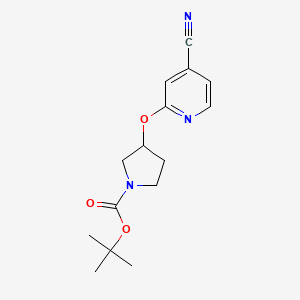![molecular formula C28H26FNO3 B13468910 (9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)
(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and hydroxymethyl groups in its structure suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core, introduction of the fluorophenyl group, and the attachment of the fluorenylmethyl group. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the bicyclic core or the fluorophenyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the fluorine atom could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The presence of the fluorophenyl group suggests that it could interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure and functional groups may allow it to interact with specific enzymes or receptors, leading to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may facilitate binding to specific sites, while the bicyclic core provides structural rigidity. This allows the compound to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl 1-(4-chlorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- (9H-fluoren-9-yl)methyl 1-(4-bromophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- (9H-fluoren-9-yl)methyl 1-(4-methylphenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Uniqueness
The uniqueness of (9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group distinguishes it from its analogs, potentially leading to different biological activities and chemical reactivities.
Properties
Molecular Formula |
C28H26FNO3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C28H26FNO3/c29-20-11-9-19(10-12-20)28-14-27(15-28,18-31)16-30(17-28)26(32)33-13-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25,31H,13-18H2 |
InChI Key |
IFOBZPMTILXEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=C(C=C6)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
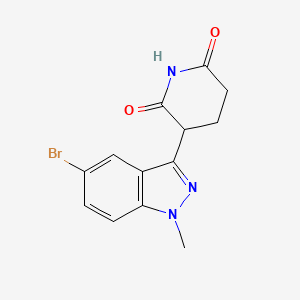
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
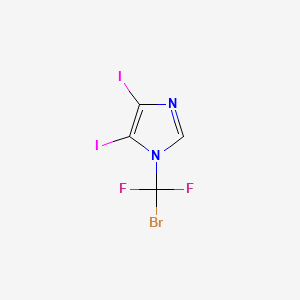
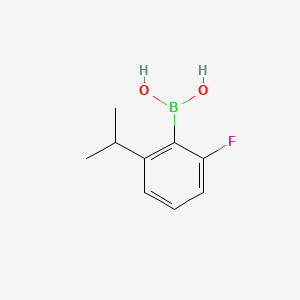

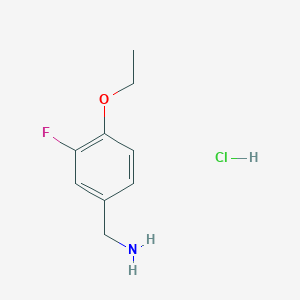
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
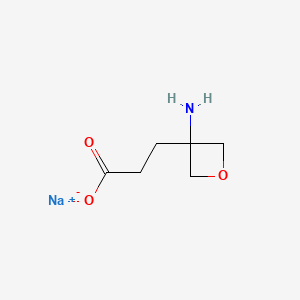
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
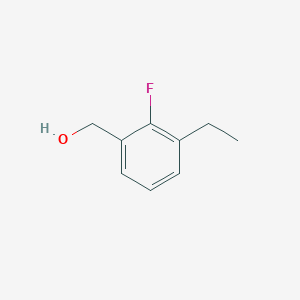
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
